molecular formula C26H32N2O5 B1670214 Delapril CAS No. 83435-66-9

Delapril

货号 B1670214
CAS 编号: 83435-66-9
分子量: 452.5 g/mol
InChI 键: WOUOLAUOZXOLJQ-MBSDFSHPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Delapril, also known as alindapril, is an ACE inhibitor used as an antihypertensive drug . It is taken orally and is available in 15 mg and 30 mg tablets .


Molecular Structure Analysis

Delapril has a molecular formula of C26H32N2O5 and a molar mass of 452.551 g/mol . Its structure includes two defined stereocentres .


Chemical Reactions Analysis

Delapril is a prodrug and is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid . The solid-state of Delapril hydrochloride has been characterized using various analytical techniques .


Physical And Chemical Properties Analysis

Delapril has a density of 1.2±0.1 g/cm3, a boiling point of 659.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It also has a molar refractivity of 125.3±0.4 cm3 .

科学研究应用

1. 心血管益处

Delapril,一种非硫醇类血管紧张素转换酶抑制剂(ACEI),表现出对血管壁血管紧张素转换酶活性的强效抑制作用。它在降低血压方面特别有效,并且在具有微白蛋白尿、左心室肥厚、心肌梗死或心力衰竭等疾病的患者中显示出疗效。其高脂溶性和弱的激肽酶增强作用有助于其有效性,加上持久的降压效果和高平滑指数,使其成为24小时血压控制的可行选择(González-Juanatey & Cordero, 2013)

2. 药代动力学分析

Delapril通常与其他药物(如吲达帕胺)结合,已成为研究重点,旨在开发和验证分析其在制药中的稳定性和存在的方法。这包括建立适当的稳定条件,并评估delapril在各种形式中的存在,如原材料和商业产品(Gonçalves等,2018)

3. 抗心律失常潜力

研究还探讨了Delapril在缺血性心脏病背景下的潜在抗心律失常益处。看起来Delapril可以减轻心肌梗死引起的心电图参数延长,并改善交感-迷走平衡,从而减少房室传导阻滞和心室心律失常。这表明ACE抑制剂在患有突发性心脏死亡风险的患者中的抗心律失常益处有重要贡献(Thireau et al., 2015)

4. 高血压和糖尿病联合治疗

Delapril已被研究与其他药物(如曼地平)联合治疗糖尿病患者的高血压。该组合提供了诸如减少微白蛋白尿、稳定血清肌酐水平、不影响葡萄糖代谢或血糖控制等益处。它还可能增加胰岛素敏感性,改善凝血,减少糖尿病高血压患者的左心室质量,使其成为这一特定患者群体的宝贵治疗选择(Fogari, 2007)

5. 药代动力学和药物相互作用研究

对Delapril的药代动力学研究,特别是与曼地平等药物结合时,评估了潜在的相互作用和生物利用度。这些研究有助于了解Delapril的代谢方式以及与其他药物的相互作用,这对于开发安全有效的高血压联合治疗方案至关重要(Stockis et al., 2003)

6. 肾脏保护作用

Delapril对肾功能的影响也受到了检验,特别是在治疗高血压方面。其减少微白蛋白尿和稳定肾功能的潜力,尤其是在高血压患者中,突显了其在肾脏保护中的作用(Rosei & Rizzoni, 2003)

安全和危害

Delapril is toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

属性

IUPAC Name

2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30)/t18-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUOLAUOZXOLJQ-MBSDFSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016742
Record name Delapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delapril

CAS RN

83435-66-9
Record name Delapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83435-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delapril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083435669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13312
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Delapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W77UAL9THI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Delapril
Reactant of Route 2
Delapril
Reactant of Route 3
Delapril
Reactant of Route 4
Delapril
Reactant of Route 5
Reactant of Route 5
Delapril
Reactant of Route 6
Delapril

Citations

For This Compound
2,080
Citations
Y Oka, K Nishikawa, G Kito, H Mayahara… - Cardiovascular Drug …, 1988 - Wiley Online Library
… of delapril was intensified in potency and duration; the effect lasted for >24 h. Delapril alone … the diuretic action of hydrochlorothiazide was not altered by being combined with delapril. …
Number of citations: 12 onlinelibrary.wiley.com
M Luque Otero - Vascular health and risk management, 2007 - Taylor & Francis
… 10 mg/delapril 30 mg has a greater antihypertensive effect than both components of the combination separately, and in non-responders to monotherapy with manidipine or delapril the …
Number of citations: 37 www.tandfonline.com
R Razzetti, D Acerbi - The American journal of cardiology, 1995 - Elsevier
… Due to its greater lipophilicity, delapril has been shown to exert … delapril on tissue ACE also lasts longer than on the circulating enzyme. At doses ranging from 1–10 mg/kg orally, delapril …
Number of citations: 40 www.sciencedirect.com
T Saruta, K Nishikawa - American Journal of Hypertension, 1991 - academic.oup.com
… Delapril effectively inhibits rabbit lung ACE activity and lowers blood pressure in spontaneously hypertensive rats. Delapril has … Delapril is a more potent inhibitor of vascular wall ACE …
Number of citations: 28 academic.oup.com
P Ruggenenti, G Lauria, IP Iliev, A Fassi, AP Ilieva… - …, 2011 - Am Heart Assoc
To assess whether angiotensin-converting enzyme inhibitors and third-generation dihydropyridine calcium channel blockers ameliorate diabetic complications, we compared …
Number of citations: 120 www.ahajournals.org
T Ogihara, Y Kaneko, M Ikeda… - American Journal of …, 1991 - academic.oup.com
Delapril, a new angiotensin converting enzyme (ACE) inhibitor discovered in the laboratory of Takeda Chemical Industries, Ltd., is the result of drug design based on the structure-…
Number of citations: 18 academic.oup.com
H Shionoiri, G Yasuda, A Ikeda, T Ohta… - Clinical …, 1987 - Wiley Online Library
… Orally administered delapril is a prodrug and must be … , delapril diacid and 5-hydroxy delapril diacid. The pharmacokinetic parameters for delapril, delapril diacid, and 5-hydroxy delapril …
Number of citations: 21 ascpt.onlinelibrary.wiley.com
L Cavalieri, G Cremonesi - Clinical drug investigation, 2007 - Springer
… The combination of delapril and indapamide provides renoprotective effects, and … of delapril and indapamide has therapeutic potential. Because of the additive mechanisms of delapril …
Number of citations: 18 link.springer.com
PL McCormack, GM Keating - Drugs, 2006 - Springer
▴ Delapril/manidipine 30mg/10mg is a new oral, once-daily, fixed combination of an ACE inhibitor and a dihydropyridine calcium-channel antagonist for the treatment of essential …
Number of citations: 13 link.springer.com
M Circelli, G Nicolini, CG Egan… - International Journal of …, 2012 - Taylor & Francis
The main objective of this meta-analysis was to compare the efficacy of the combination of delapril and indapamide (D+I) to different angiotensin-converting enzyme inhibitor (ACEi) …
Number of citations: 18 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。